Boc-L-alanine N,N-dimethyl amide
CAS No.:
Cat. No.: VC13944959
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O3 |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 |
| Standard InChI Key | QBUSAFMZJRRELW-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)N(C)C)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Structure and Classification
Boc-L-alanine N,N-dimethyl amide is a secondary amide derivative of L-alanine. Its structure includes:
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Boc group: A tert-butyloxycarbonyl moiety protecting the α-amino group.
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Dimethyl amide: Two methyl groups attached to the nitrogen of the carboxamide, replacing the hydroxyl group of the parent amino acid.
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Chirality: Retains the L-configuration at the α-carbon, critical for biological relevance .
The molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol. The IUPAC name is tert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate, and its InChI identifier is InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3).
Table 1: Key Physical and Chemical Properties
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of Boc-L-alanine N,N-dimethyl amide typically involves two-step strategies:
Coupling Reactions
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Activation of L-Alanine: L-Alanine is activated as a benzyl ester or via carbodiimide-mediated coupling.
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Amide Bond Formation: Reaction with a dimethylamine derivative (e.g., dimethylamine hydrochloride) under controlled conditions .
Deprotection and Purification
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Boc Protection: The α-amino group is protected using tert-butyloxycarbonyl chloride or O-tertiary-butyl S-phenyl thiocarbonate .
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Purification: Recrystallization or chromatography to isolate the pure product .
Table 2: Comparative Synthesis Methods
Applications in Organic Synthesis and Medicinal Chemistry
Peptide Synthesis
Boc-L-alanine N,N-dimethyl amide is pivotal in solid-phase and solution-phase peptide synthesis:
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Amino Group Protection: The Boc group prevents premature deprotection during coupling, enabling selective functionalization .
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Stability: The dimethyl amide resists hydrolysis, ensuring robustness during multi-step reactions .
Example: Dipeptide Formation
In a study, Boc-L-alanine N,N-dimethyl amide was coupled with other Boc-protected amino acids using N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide, yielding dipeptides in 15 minutes without base addition .
Drug Design and Development
The compound’s dimethyl amide enhances lipophilicity and membrane permeability, making it valuable for:
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Bioactive Molecules: Designing peptides with improved bioavailability for therapeutic applications .
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Targeted Delivery: Modifying peptides to interact with specific biological pathways, such as G-protein coupled receptors .
Table 3: Applications in Medicinal Chemistry
Research Findings and Biological Activity
Enzymatic Inhibition
Studies on N-glutaryl-L-alanine analogs (structurally related to Boc-L-alanine N,N-dimethyl amide) reveal potent inhibition of γ-glutamylcyclotransferase (GGCT) :
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GGCT Inhibition: Simple N-glutaryl-L-alanine exhibited the highest activity, while dimethyl-substituted analogs showed moderate efficacy .
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Mechanism: Competitive inhibition by mimicking the enzyme’s substrate, 5-oxoproline .
Stability and Reactivity
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Acid Sensitivity: The Boc group is cleavable under acidic conditions (e.g., TFA), enabling sequential deprotection and coupling .
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Thermal Stability: High melting points (e.g., 149–153°C for related Boc-L-alanine N-methoxy-N-methyl amide) indicate robustness under reaction conditions .
Future Directions and Challenges
Optimization of Synthesis
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Catalytic Methods: Exploring greener catalysts (e.g., ionic liquids) to improve yields and reduce waste .
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Enantioselective Synthesis: Developing methods to retain chirality during dimethyl amide formation .
Therapeutic Exploitation
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